molecular formula C19H23N3O4 B11286028 ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate

ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate

Cat. No.: B11286028
M. Wt: 357.4 g/mol
InChI Key: QPPMRPIXAYJARC-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a methoxyphenyl group, and a piperidine carboxylate ester. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with piperidine-3-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl groups results in the corresponding alcohols .

Scientific Research Applications

Ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and neurodegenerative processes. The compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidine carboxylate
  • 1-Ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
  • 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

Ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and pyrazole ring contribute to its potential as a neuroprotective and anti-inflammatory agent, setting it apart from other similar compounds .

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate

InChI

InChI=1S/C19H23N3O4/c1-3-26-19(24)14-5-4-10-22(12-14)18(23)17-11-16(20-21-17)13-6-8-15(25-2)9-7-13/h6-9,11,14H,3-5,10,12H2,1-2H3,(H,20,21)

InChI Key

QPPMRPIXAYJARC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC

Origin of Product

United States

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